Benidipine hydrochloride (benidipine, CAS 91599-74-5) is a dihydropyridine calcium channel blocker. [] It is classified as a third-generation dihydropyridine derivative. [] Unlike other calcium channel blockers that primarily act on L-type calcium channels, benidipine exhibits inhibitory effects on L-type, N-type, and T-type calcium channels. [] This unique characteristic makes it a subject of research for its potential in various applications beyond its traditional use as an antihypertensive drug.
Benidipine is synthesized from various chemical precursors, primarily involving derivatives of piperidine and pyridine. It belongs to the dihydropyridine class of calcium channel blockers, which are widely used in cardiovascular therapy. Its specific chemical name is (R,R)-2,6-dimethyl-4-(3-benzylpiperidin-1-yl)-3,5-pyridine dicarboxylic acid methyl ester hydrochloride.
The synthesis of benidipine typically involves several key steps:
Benidipine's molecular structure can be described as follows:
The compound features a dihydropyridine ring, which is characteristic of calcium channel blockers. The presence of two carboxylic acid groups contributes to its pharmacological activity. The stereochemistry around the piperidine nitrogen is significant for its binding affinity and selectivity towards calcium channels.
Benidipine participates in several notable chemical reactions:
Benidipine's mechanism of action primarily involves:
Benidipine possesses several important physical and chemical properties:
These properties are critical for determining the appropriate formulation strategies for drug delivery systems.
Benidipine's primary applications include:
Benidipine hydrochloride, first patented in 1981 and approved for medical use in Japan in 1991, represents a significant advancement in dihydropyridine-derived calcium channel blockers (CCBs) [5]. It was developed to address limitations of earlier CCBs by incorporating unique channel selectivity and membrane-targeting properties. Pharmacologically, Benidipine is classified as a long-acting, third-generation dihydropyridine calcium channel antagonist. Its development emerged from research focused on enhancing vascular selectivity and organoprotective effects beyond blood pressure reduction [1] [8]. Unlike first-generation dihydropyridines (e.g., nifedipine), Benidipine exhibits prolonged binding to calcium channel subunits within cell membranes, enabling sustained pharmacodynamic activity [8]. This extended interaction mechanism translates to clinically relevant 24-hour antihypertensive efficacy with once-daily dosing, positioning it as a cornerstone in managing cardiovascular and renal disorders in countries where it is approved [5] [8].
Benidipine hydrochloride possesses a defined molecular architecture central to its pharmacological behavior. Its systematic chemical name is O5-methyl O3-[(3R)-1-(phenylmethyl)piperidin-3-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride [5] [9]. This structure incorporates:
Table 1: Fundamental Chemical Properties of Benidipine Hydrochloride
Property | Specification | |
---|---|---|
Molecular Formula | C₂₈H₃₁N₃O₆·HCl | |
Molecular Weight | 542.03 g/mol | |
CAS Registry Number | 91599-74-5 | |
Appearance | Light yellow to orange crystalline powder | |
Melting Point | 200°C | |
Solubility Profile | Soluble in methanol; slightly soluble in ethanol; insoluble in heptane and toluene | |
Maximum Absorption (EtOH) | 359 nm | |
Purity Standards | >98.0% (HPLC) | [9] |
The hydrochloride salt form enhances stability and bioavailability. The crystalline structure facilitates membrane penetration due to high lipophilicity (log P ~5.3), enabling intracellular accumulation at target sites like vascular smooth muscle [8] [9]. This property underpins its membrane approach mechanism – Benidipine partitions into lipid bilayers before accessing the dihydropyridine binding site of voltage-gated calcium channels embedded within the membrane [8] [10].
Benidipine holds distinctive therapeutic significance within the CCB class due to its triple calcium channel blocking action (L-, T-, and N-type) [1] [2] [6]. While most dihydropyridines selectively block L-type channels (e.g., amlodipine, nifedipine), Benidipine's inhibition of T-type (Cav3.1, Cav3.2) and N-type (Cav2.2) channels confers physiological advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7